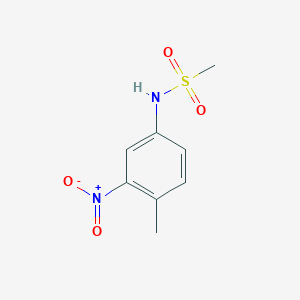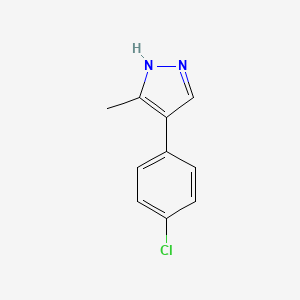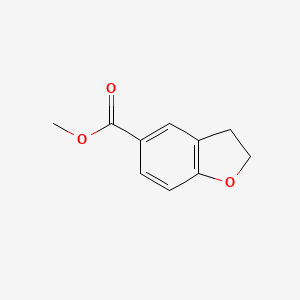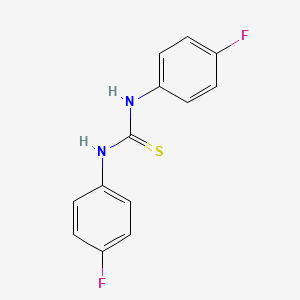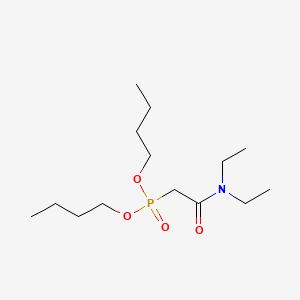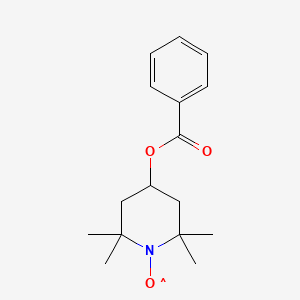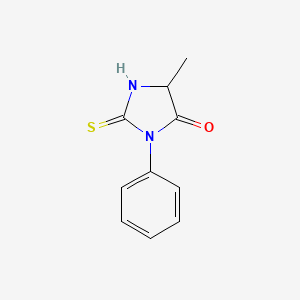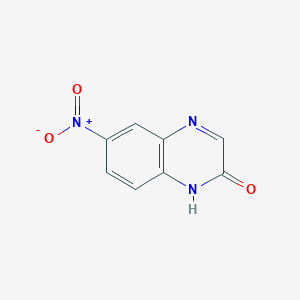
N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride
Overview
Description
N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride is an organosulfur compound that features a thiocarbamoyl chloride functional group attached to a 3,5-dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride typically involves the reaction of 3,5-dichloroaniline with carbon disulfide and methyl iodide, followed by chlorination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiocarbamoyl intermediate. The final chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The thiocarbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding thiocarbamates, thiocarbamides, and thioesters.
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiocarbamoyl chloride group can yield thiourea derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Hydrogen peroxide or peracids under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products Formed
Thiocarbamates: Formed from the reaction with alcohols.
Thiocarbamides: Formed from the reaction with amines.
Thioesters: Formed from the reaction with thiols.
Sulfonyl derivatives: Formed from oxidation reactions.
Scientific Research Applications
N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organosulfur compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with antibacterial, antifungal, and anticancer properties.
Biological Studies: Studied for its effects on enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride involves its reactivity with nucleophilic sites in biological molecules. The thiocarbamoyl chloride group can form covalent bonds with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to their inhibition or modification. This reactivity underlies its potential use as an enzyme inhibitor and a tool for studying protein function .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamide: Similar structure but lacks the chloride group, leading to different reactivity and applications.
N-(3,5-Dichlorophenyl)-N-methyl-carbamoyl chloride: Similar structure but with a carbamoyl group instead of a thiocarbamoyl group, affecting its chemical properties and uses.
N-(3,5-Dichlorophenyl)-N-methyl-sulfonyl chloride:
Uniqueness
N-(3,5-Dichlorophenyl)-N-methyl-thiocarbamoyl chloride is unique due to its thiocarbamoyl chloride functional group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable compound for research in enzyme inhibition and protein modification.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-N-methylcarbamothioyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NS/c1-12(8(11)13)7-3-5(9)2-6(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLAYERKFWXJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC(=C1)Cl)Cl)C(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374205 | |
| Record name | (3,5-Dichlorophenyl)methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363179-63-9 | |
| Record name | (3,5-Dichlorophenyl)methylcarbamothioyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 363179-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





